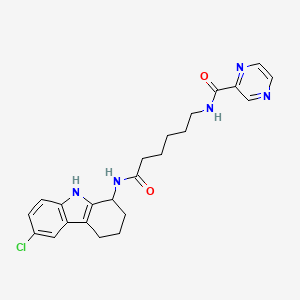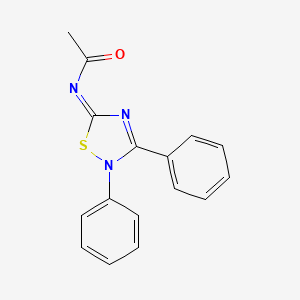![molecular formula C21H20N4O2 B12172685 N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B12172685.png)
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Functionalization: The indole core is then functionalized at specific positions to introduce the desired substituents.
Coupling Reactions: The final step involves coupling the functionalized indole derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow chemistry and automated synthesis platforms can also be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
科学的研究の応用
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the carboxamide moiety, which allows for strong binding to the target sites . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various cellular processes .
類似化合物との比較
Similar Compounds
Indole-3-carboxamide: Shares the indole core and carboxamide group but differs in the substituents attached to the indole ring.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another indole derivative with a furan ring attached, exhibiting different biological activities.
1H-Indole-3-carbaldehyde Derivatives: Compounds with an aldehyde group at the 3-position of the indole ring, used in various chemical and biological studies.
Uniqueness
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form strong hydrogen bonds with biological targets makes it a valuable compound for drug development and other scientific research applications .
特性
分子式 |
C21H20N4O2 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
N-[2-(1H-indole-5-carbonylamino)ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-25-13-17(16-4-2-3-5-19(16)25)21(27)24-11-10-23-20(26)15-6-7-18-14(12-15)8-9-22-18/h2-9,12-13,22H,10-11H2,1H3,(H,23,26)(H,24,27) |
InChIキー |
ZPNHADWRPMEBQA-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12172605.png)
![N-(1H-indol-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B12172607.png)
![2-(4-methoxyphenyl)-4H-[1,3]thiazolo[3,2-a][1,3,5]triazine-4-thione](/img/structure/B12172611.png)
![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12172614.png)
![ethyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12172615.png)

![1-[(2-Fluorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B12172622.png)
![ethyl 2-[(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12172626.png)

![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-indol-1-yl)propanamide](/img/structure/B12172632.png)
![2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12172640.png)
![tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate](/img/structure/B12172658.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12172670.png)
